1,2-Dihydro-Betamethasone

Vue d'ensemble

Description

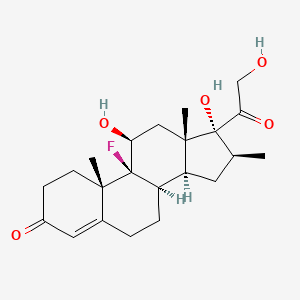

1,2-Dihydro-Betamethasone is a derivative of Betamethasone, a highly potent steroid that prevents the release of substances in the body that cause inflammation . It is used to treat the inflammation and itching caused by a number of skin conditions such as eczema or psoriasis . It is available in various forms including cream, gel, ointment, lotion, foam, or spray .

Molecular Structure Analysis

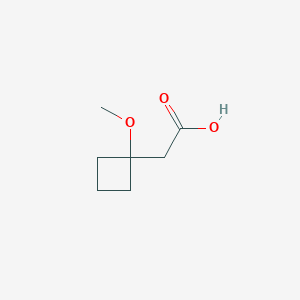

The molecular formula of this compound is C22H31FO5 . The exact mass is 394.22 and the molecular weight is 394.48 . The elemental analysis shows that it contains Carbon (66.98%), Hydrogen (7.92%), Fluorine (4.82%), and Oxygen (20.28%) .

Applications De Recherche Scientifique

Prenatal Use and Respiratory Distress Syndrome Prevention

A significant application of betamethasone is in prenatal care for the prevention of respiratory distress syndrome (RDS). A study by Doran et al. (1980) conducted a double-blind controlled study on pregnant patients from 24 to 34 weeks' gestation. The findings revealed that the incidence of RDS was significantly lower in the group treated with betamethasone compared to the control group. This suggests the efficacy of betamethasone in reducing the risk of RDS in neonates (Doran et al., 1980).

Maternal Drug Exposure and Pharmacokinetic Modeling

Ke and Milad (2019) explored the use of betamethasone in antenatal corticosteroids (ACS) administered to pregnant women for accelerating fetal lung maturation. They developed physiologically-based pharmacokinetic (PBPK) models to describe the kinetics of ACS, incorporating in vitro data and clinical data. This research is crucial in optimizing the use of ACS, particularly in low and middle-income countries (Ke & Milad, 2019).

Veterinary Applications and Residue Analysis

Betamethasone is also used in veterinary medicine. Cicero et al. (2020) conducted a study on the feasibility of using proton magnetic resonance spectroscopy (1H-MRS) to detect betamethasone residues in liver samples. This study is vital in understanding the application and detection of betamethasone in food safety and veterinary drug control (Cicero et al., 2020).

Neurodevelopmental Impact in Fetal Sheep

Schwab et al. (2001) investigated the effects of antenatal betamethasone treatment on neurodevelopment, focusing on microtubule-associated proteins (MAPs) in fetal sheep. Their findings indicate that betamethasone may have acute effects on cytoskeletal proteins in the fetal brain, highlighting its impact beyond lung maturation (Schwab et al., 2001).

Long-term Cardiovascular Effects

Dalziel et al. (2005) explored the long-term effects of antenatal betamethasone exposure on cardiovascular risk factors. The study found no significant impact on cardiovascular risk factors at 30 years of age, suggesting a safety profile for its prenatal use in this context (Dalziel et al., 2005).

Mécanisme D'action

Target of Action

1,2-Dihydro-Betamethasone, a long-acting corticosteroid, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation and immune response .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound inhibits pro-inflammatory signals while promoting anti-inflammatory signals . This interaction results in the control of protein synthesis, depression of the migration of polymorphonuclear leukocytes and fibroblasts, and reversal of capillary permeability and lysosomal stabilization at the cellular level .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment, suppression of arachidonic acid metabolites - prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF .

Pharmacokinetics

This compound exhibits slower clearance, larger volume of distribution, faster absorption, and longer persistence than other corticosteroids . The terminal half-lives average about 17 hours for Betamethasone . These properties impact the bioavailability of the compound, influencing its therapeutic effects.

Result of Action

It controls the rate of protein synthesis and depresses the migration of polymorphonuclear leukocytes and fibroblasts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of occlusive dressings. The use of occlusive dressings with topical steroids significantly increases the absorption, thereby increasing the risk for adverse effects .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

1,2-Dihydro-Betamethasone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are transcription factors that regulate the expression of specific genes. The interaction between this compound and glucocorticoid receptors leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. Additionally, this compound interacts with serum albumin and corticosteroid-binding globulin, which are responsible for its transport in the bloodstream .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in primary fetal lung fibroblast cells treated with this compound, there is a significant increase in the mRNA levels of several genes, including Tgm2, Nov, Crispld2, Hif3α, and Aspa . These changes in gene expression contribute to the anti-inflammatory and immunosuppressive effects of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which subsequently translocate to the nucleus and bind to glucocorticoid response elements in the DNA. This binding regulates the transcription of target genes involved in inflammatory and immune responses. Additionally, this compound inhibits the activity of pro-inflammatory transcription factors, such as NF-κB, and reduces the production of pro-inflammatory cytokines . These molecular interactions contribute to the anti-inflammatory and immunosuppressive effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound undergoes photodegradation when exposed to UV light, leading to the formation of toxic photodegradation products . The stability of this compound can be enhanced by using photostabilizers, such as titanium dioxide, vanillin, and butyl hydroxytoluene . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained anti-inflammatory and immunosuppressive effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic or adverse effects, such as oxidative damage in the fetal hippocampus and subcallosal area . Additionally, the administration of this compound in pregnant sheep carrying twins resulted in significant changes in carotid blood flow and oxidative damage in the fetal brain . These findings highlight the importance of carefully monitoring the dosage of this compound in animal models to avoid potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. . These metabolic pathways facilitate the excretion of this compound from the body and reduce its pharmacological activity. Additionally, this compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to serum albumin and corticosteroid-binding globulin in the bloodstream, which facilitate its transport to target tissues . Within cells, this compound can interact with specific transporters that regulate its localization and accumulation. These interactions ensure the efficient delivery of this compound to its target sites, where it exerts its anti-inflammatory and immunosuppressive effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Upon binding to glucocorticoid receptors, this compound translocates to the nucleus, where it regulates gene expression by binding to glucocorticoid response elements in the DNA . Additionally, this compound can interact with other subcellular compartments, such as the cytoplasm and mitochondria, to modulate cellular processes and signaling pathways. These interactions ensure the precise regulation of inflammatory and immune responses by this compound.

Propriétés

IUPAC Name |

(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZXYYHUGHQGHI-IMYIRDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)

![2-[2-(1-Hydroxyethyl)pyrrolidin-1-yl]acetic acid](/img/structure/B1531400.png)

![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)